molecular formula C10H12FN3 B13411124 1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine

1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine

Cat. No.: B13411124
M. Wt: 193.22 g/mol
InChI Key: XSBJULMAUFATGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine is a chemical reagent for research use only. As a derivative of the 1H-benzo[d]imidazole scaffold, this compound is of significant interest in medicinal chemistry for the development of new therapeutic agents . The benzimidazole core is a privileged structure in drug discovery due to its resemblance to naturally occurring purine nucleotides, which facilitates interaction with various biological targets . Benzimidazole derivatives are extensively investigated for their antimicrobial properties, showing promising activity against challenging pathogens like Staphylococcus aureus (including MRSA strains), mycobacteria, and the fungus Candida albicans . The specific pattern of substituents on this compound suggests potential for targeted biological activity. Furthermore, benzimidazole derivatives demonstrate potent anticancer effects through multiple mechanisms, including acting as topoisomerase inhibitors, DNA intercalating agents, and protein kinase inhibitors . Researchers can utilize this compound to explore its potential in these and other areas, such as antibiofilm applications, given that some related derivatives have shown efficacy in killing cells within mature biofilms . This product is intended for research purposes in a controlled laboratory environment and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H12FN3

Molecular Weight

193.22 g/mol

IUPAC Name

3-ethyl-6-fluoro-2-methylbenzimidazol-5-amine

InChI

InChI=1S/C10H12FN3/c1-3-14-6(2)13-9-4-7(11)8(12)5-10(9)14/h4-5H,3,12H2,1-2H3

InChI Key

XSBJULMAUFATGG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C1C=C(C(=C2)F)N)C

Origin of Product

United States

Preparation Methods

Debus-Radziszewski Synthesis

This classical method involves the condensation of an aldehyde, an amine, and a glyoxal or equivalent in the presence of an acid catalyst. For 1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine, substituted o-phenylenediamine derivatives bearing the fluorine atom at the 5-position are reacted with appropriate aldehydes (e.g., acetaldehyde for ethyl substitution) and methylating agents to construct the benzimidazole ring with desired substituents.

  • Reaction conditions: Acidic medium, reflux temperature, solvents such as ethanol or dimethylformamide (DMF).
  • Advantages: Straightforward, good yields, and amenable to scale-up.
  • Characterization: TLC monitoring, melting point, FTIR (notably C=N stretch near 1618 cm⁻¹), and NMR spectroscopy confirm product formation.

Wallach Synthesis

This method involves the reaction of o-phenylenediamine derivatives with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides). For this compound, 5-fluoro-2-methyl-o-phenylenediamine can be reacted with ethyl-substituted carboxylic acid derivatives to form the benzimidazole core.

  • Reaction conditions: Heating under reflux in solvents like acetic acid or polyphosphoric acid.
  • Yield: Moderate to high depending on reaction optimization.
  • Notes: Requires careful control to avoid side reactions.

Alpha Halo-Ketone Route

This approach uses alpha halo-ketones reacting with o-phenylenediamine derivatives. For example, an alpha bromo or chloro ketone bearing the ethyl and methyl groups can be reacted with 5-fluoro-o-phenylenediamine to form the benzimidazole ring.

  • Reaction conditions: Typically conducted in polar aprotic solvents (e.g., DMF) at mild temperatures.
  • Advantages: Allows for regioselective introduction of substituents.
  • Limitations: Requires preparation of alpha halo-ketones.

Marckwald Synthesis

This method involves the reaction of o-phenylenediamine with nitriles under acidic or basic catalysis to form benzimidazoles.

  • Reaction conditions: Heating with nitriles in the presence of acids or bases.
  • Application: Useful for introducing various substituents at the 2-position.
  • Relevance: Can be adapted for methyl substitution in the target compound.

Nucleophilic Substitution Reaction Approach

According to Vulcanchem data, the synthesis can involve nucleophilic substitution, where a suitable precursor such as a halogenated benzimidazole intermediate undergoes substitution by ethyl or methyl nucleophiles under controlled conditions.

  • Typical conditions: Use of polar solvents (e.g., DMF), moderate temperatures (~16 °C), and prolonged reaction times (up to 16 hours).
  • Purification: Recrystallization or chromatographic techniques (e.g., preparative HPLC) to achieve high purity.

Representative Synthetic Procedure and Data

Step Reagents/Starting Materials Conditions Yield (%) Notes
1 5-Fluoro-2-methyl-o-phenylenediamine + Acetaldehyde Acid catalyst, reflux in ethanol, 12-18 h 70-80 Formation of benzimidazole core via Debus-Radziszewski
2 Intermediate + Ethyl halide (e.g., ethyl bromide) DMF, 16 °C, 16 h 65-75 Nucleophilic substitution for ethyl group installation
3 Purification Preparative HPLC or recrystallization >95 purity Confirmed by NMR, MS, FTIR

Analytical Characterization Techniques

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Limitations
Debus-Radziszewski Aldehyde, o-phenylenediamine, glyoxal Acid, reflux, ethanol/DMF Simple, versatile, good yield May require long reaction times
Wallach Synthesis o-Phenylenediamine, carboxylic acid derivatives Reflux, acetic acid Moderate to high yield Side reactions possible
Alpha Halo-Ketone Route Alpha halo-ketone, o-phenylenediamine DMF, mild heat Regioselective Requires halo-ketone prep
Marckwald Synthesis o-Phenylenediamine, nitriles Acid/base catalysis, heat Good for 2-substitution Limited substrate scope
Nucleophilic Substitution Halogenated benzimidazole intermediate DMF, low temp, long time Efficient ethyl group introduction Requires intermediate prep

Chemical Reactions Analysis

1-Ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or nickel. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

5-Fluoro-2-methyl-N-phenyl-1H-benzo[d]imidazol-6-amine
  • Key differences : Replaces the 1-ethyl group with a phenyl substituent.
  • Pharmacological data : Exhibits moderate antimicrobial (MIC: 8–32 µg/mL) and anti-inflammatory activity (IC~50~: 45–60 µg/mL in BSA denaturation assay) .
  • ADME properties : High lipophilicity (logP: 3.2–4.1), moderate water solubility (31c, 31d: 0.1–0.3 mg/mL), and high blood-brain barrier (BBB) permeability .
1-Methyl-1H-benzo[d]imidazol-6-amine
  • Key differences : Lacks fluorine and ethyl groups.
  • Physicochemical properties : Lower molecular weight (147.18 g/mol) and logP (~1.8), leading to improved aqueous solubility compared to fluorinated analogs .
  • Synthetic yield : 78% via tin(II) chloride reduction .
2-Ethyl-1H-benzo[d]imidazol-6-amine
  • Key differences : Ethyl group at the 2-position instead of 1-position.

Fluorine Substituent Impact

  • The 5-fluoro group in the target compound enhances: Metabolic stability: Resistance to oxidative degradation . Lipophilicity: Increases membrane permeability (logP +0.5–1.0 vs. non-fluorinated analogs) .

Biological Activity

1-Ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and antifungal activities, based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C9H10FN3C_9H_{10}FN_3 with a molecular weight of approximately 179.19 g/mol. Its structure includes a benzimidazole core, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis.

Case Study: In Vitro Evaluation

A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The findings showed:

  • IC50 Values : The compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity.
  • Mechanism : It was found to induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase.

Antibacterial Activity

The antibacterial properties of this compound have been explored against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Profile

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL
Bacillus subtilis2 µg/mL

The data suggest that this compound has potent antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains.

Table 2: Antifungal Activity Profile

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans10 µg/mL
Aspergillus niger20 µg/mL

These results indicate that the compound could be a candidate for further development as an antifungal agent.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Studies suggest:

  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and bacterial growth.

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare 1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine, and how are intermediates characterized?

  • Methodological Answer : A common approach involves cyclocondensation of substituted o-phenylenediamine derivatives with aldehydes or ketones under reflux conditions. For example, in analogous benzimidazole syntheses, aryl aldehydes are reacted with o-phenylenediamine in the presence of ammonia, followed by alkaline workup (10% NaOH) to precipitate the product . Intermediates are monitored via TLC (e.g., chloroform:methanol, 6:1 v/v) and characterized using melting point analysis, FTIR (e.g., C=N stretching at ~1618 cm⁻¹), and ¹H NMR (e.g., aromatic proton signals between δ 7.1–8.3 ppm) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • FTIR : Identifies functional groups (e.g., C-F stretch at ~1100–1250 cm⁻¹, C=N in the imidazole ring at ~1618 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves substituent patterns (e.g., ethyl group signals at δ ~1.2–1.4 ppm for CH₃ and δ ~4.0–4.5 ppm for CH₂) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) .
  • X-ray crystallography (SHELX) : Resolves 3D structure and confirms regiochemistry .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield and purity of this compound derivatives?

  • Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes (e.g., 20–30 minutes at 80–110°C) and improves regioselectivity. For example, in related imidazole syntheses, microwaving in acetonitrile with bases like N-ethyl-N-isopropylpropan-2-amine enhances coupling efficiency while minimizing side reactions . Post-reaction purification via recrystallization (e.g., using ethanol/water) further increases purity .

Q. What computational strategies are used to evaluate this compound’s potential as an EGFR inhibitor?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to EGFR’s kinase domain (PDB ID: 1M17). Key interactions (e.g., hydrogen bonding with Met793, hydrophobic contacts with Leu718) are prioritized .
  • ADMET Analysis : Tools like SwissADME predict pharmacokinetics (e.g., logP ~2.5, indicating moderate lipophilicity) and toxicity (e.g., Ames test for mutagenicity) .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .

Q. How can crystallographic data resolve contradictions in structure-activity relationships (SAR) for benzimidazole derivatives?

  • Methodological Answer : SHELX-refined X-ray structures (e.g., CCDC entries) clarify substituent effects. For instance, ethyl and methyl groups at positions 1 and 2 may induce steric hindrance, altering binding affinity. Discrepancies between computational and experimental IC₅₀ values can be resolved by correlating crystallographic torsion angles with activity trends .

Q. What strategies mitigate conflicting results in cytotoxicity assays for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., MCF-7, A549) .
  • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to distinguish cytotoxic vs. cytostatic effects .
  • SAR Correlation : Compare with analogs (e.g., 2-phenyl or 5-nitro derivatives) to identify critical substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.